molecular formula C17H17F3N2O3S B4434684 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

Cat. No. B4434684
M. Wt: 386.4 g/mol
InChI Key: MSJTWJILPFMIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to exert its effects by interacting with various enzymes and receptors in the body. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been shown to inhibit the activity of carbonic anhydrase by binding to its active site. It has also been shown to interact with the acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, as mentioned earlier. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has also been shown to possess significant anti-inflammatory and antioxidant properties. In addition, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. It has also been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function and inhibition. However, 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific enzyme or receptor being targeted.

Future Directions

There are several future directions for research on 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine also has potential applications in other fields such as agrochemicals and materials science, and further research is needed to explore these areas.

Scientific Research Applications

1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has also been shown to possess significant neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-phenyl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)25-15-6-8-16(9-7-15)26(23,24)22-12-10-21(11-13-22)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJTWJILPFMIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.